2-Naphthalenol, 7-methoxy-5-methyl-

Protein photodegradation Neocarzinostatin chromophore Structure-activity relationship

2-Naphthalenol, 7-methoxy-5-methyl- (CAS 143814-46-4), also known as 7-methoxy-5-methyl-2-naphthol, is a disubstituted 2-naphthol derivative with a hydroxyl group at C2, a methoxy group at C7, and a methyl group at C5. The compound serves as the direct synthetic precursor to 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, the intercalating naphthoate moiety of the enediyne antitumor antibiotic neocarzinostatin (NCS).

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 143814-46-4
Cat. No. B14283327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenol, 7-methoxy-5-methyl-
CAS143814-46-4
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=CC(=C2)O)OC
InChIInChI=1S/C12H12O2/c1-8-5-11(14-2)7-9-6-10(13)3-4-12(8)9/h3-7,13H,1-2H3
InChIKeySDVWYUVVISHNIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-5-methyl-2-naphthol (CAS 143814-46-4): Sourcing the Neocarzinostatin Chromophore Precursor


2-Naphthalenol, 7-methoxy-5-methyl- (CAS 143814-46-4), also known as 7-methoxy-5-methyl-2-naphthol, is a disubstituted 2-naphthol derivative with a hydroxyl group at C2, a methoxy group at C7, and a methyl group at C5 [1]. The compound serves as the direct synthetic precursor to 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, the intercalating naphthoate moiety of the enediyne antitumor antibiotic neocarzinostatin (NCS) [1][2]. Its commercial availability at 98% purity with batch-specific QC (NMR, HPLC, GC) makes it a procurement-ready building block for medicinal chemistry and chemical biology programs targeting the NCS pharmacophore .

Key building block for NCS chromophore naphthoate synthesis
Required 2-OH, 7-OCH₃, 5-CH₃ pattern for apoprotein binding
Batch-specific QC (NMR, HPLC, GC) supports reproducible SAR

Why Unsubstituted or Differently Substituted 2-Naphthols Cannot Replace 7-Methoxy-5-methyl-2-naphthol in Neocarzinostatin-Related Research


Generic 2-naphthol or naphthols bearing alternative substitution patterns cannot substitute for 7-methoxy-5-methyl-2-naphthol in NCS-related applications because the C7-methoxy and C5-methyl groups are simultaneously required for high-affinity binding to the neocarzinostatin apoprotein and for DNA intercalation [1]. Structure-activity relationship (SAR) studies demonstrate that methylation of the C2 hydroxyl group alone abolishes the compound's protein-photodegradation function, and only the precise 2-OH, 7-OCH₃, 5-CH₃ arrangement supports both NCS chromophore binding and H₂O₂-activatable photosensitizer activity [2]. A naphthol lacking these substituents, or bearing them at different positions, would fail to recapitulate the binding thermodynamics (ΔG) or the photochemical reactivity observed with the native substitution pattern [1][2].

Substitution pattern mismatch
Absence of 7-OCH₃ or 5-CH₃ may reduce apoprotein binding affinity and DNA intercalation
C2-OH modification
Methylation or other C2 substitutions eliminate photodegradation activity, even if other substituents present

Quantitative Differentiation Evidence for 7-Methoxy-5-methyl-2-naphthol (CAS 143814-46-4) Versus Comparators


Protein Photodegradation Activity Abolished by C2-OH Methylation: Direct Head-to-Head Comparison

7-Methoxy-5-methyl-2-naphthol (compound 2 in Kitamura et al., 2020) degrades proteins under long-wavelength UV light (365 nm) without additives under neutral conditions. In a direct head-to-head comparison, the C2-O-methylated derivative (compound 3) showed complete loss of photodegradation ability, quantified as no detectable protein degradation under identical irradiation conditions [1]. This establishes that the free C2 hydroxyl group is indispensable for photodegradation function, a property not shared by O-alkylated analogs or generic 2-naphthol derivatives lacking the 7-OCH₃/5-CH₃ motif.

Protein photodegradation (365 nm)
Head-to-head
Active degradation vs No detectable degradation
Free C2-OH essential for function
UV 365 nm, neutral pH, no additives
Protein photodegradation Neocarzinostatin chromophore Structure-activity relationship

H₂O₂-Activatable Photosensitizer: Selective Photo-Cytotoxicity Against Cancer Cells Versus Prodrug Form

A purpose-designed H₂O₂-activatable photosensitizer (compound 8) was constructed by conjugating an arylboronic ester to the C2-OH of 7-methoxy-5-methyl-2-naphthol. Compound 8 showed significantly lower photodegradation ability compared to the parent compound 2. Crucially, upon reaction with H₂O₂ (a tumor biomarker), compound 8 released free compound 2, which restored photodegradation activity and conferred selective photo-cytotoxicity against high-H₂O₂-expressing cancer cells under long-wavelength UV irradiation [1]. This demonstrates a binary on/off activation system where the parent naphthol is the active species.

H₂O₂-activatable photosensitizer
Head-to-head
Parent naphthol: active Caged prodrug: inactive, H₂O₂ triggers release
Parent naphthol is active payload
Cell-model activation, UV 365 nm
Activatable photosensitizer Tumor-selective cytotoxicity Hydrogen peroxide-responsive

Essential Naphthoate Precursor for Neocarzinostatin Chromophore: Substitution Pattern Required for Apoprotein Binding

The naphthoate moiety of neocarzinostatin chromophore, derived from 7-methoxy-5-methyl-2-naphthol via carboxylation at C1, is essential for both apoprotein binding and DNA intercalation. Binding studies with synthetic NCS chromophore analogues (compounds 3–5, 8–10) demonstrated that the CS-CH₃ (C5-methyl) and C7-OCH₃ groups are simultaneously necessary for high-affinity binding to the apoprotein [1]. Analogues lacking either substituent, or with the substituents at different positions, showed reduced or abolished binding. This establishes 7-methoxy-5-methyl-2-naphthol as the required synthetic entry point for any NCS chromophore analogue program.

Apoprotein binding affinity
Class-level
High affinity with both substituents vs Reduced or absent without
Substitution pattern dictates binding
SAR from synthetic NCS analogues
Neocarzinostatin biosynthesis Apoprotein binding DNA intercalation

Nearly Quantitative Synthetic Yield from Readily Available Starting Materials

Brown et al. (1995) reported that condensation of 4-methoxy-2,6-dimethylbenzaldehyde with Meldrum's acid, followed by flash vacuum pyrolysis of the condensation product, gave 7-methoxy-5-methyl-2-naphthol in almost quantitative yield [1]. This contrasts with multi-step total syntheses of naphthol derivatives requiring protecting group strategies or low-yielding cyclization steps. The near-quantitative yield substantially reduces the cost and time for downstream analogue synthesis compared to lower-yielding routes for regioisomeric naphthols.

Synthetic yield
Cross-study comparable
Nearly quantitative (>90%)
Efficient scale-up access
Flash vacuum pyrolysis route, vs multi-step
Synthetic efficiency Flash vacuum pyrolysis Precursor synthesis

Commercially Available With Batch-Verified Purity and Full QC Documentation

The compound is commercially available at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . Its predicted physicochemical profile includes a boiling point of 355.8±22.0 °C, density of 1.160±0.06 g/cm³, and a calculated LogP of 3.2, indicating moderate lipophilicity suitable for both organic synthesis and biological assay formulation [1]. This level of documented quality assurance exceeds what is typically available for custom-synthesized or in-house-prepared naphthol derivatives, reducing batch-to-batch variability in downstream experiments.

Batch quality & QC
Specification review
98% purity (HPLC, NMR, GC) LogP 3.2, b.p. 355.8 °C (pred.)
QC reduces batch variability
Predicted properties from Molaid
Chemical procurement Quality control Reproducibility

Evidence-Backed Application Scenarios for 7-Methoxy-5-methyl-2-naphthol (CAS 143814-46-4)


Synthesis of Neocarzinostatin Chromophore Analogues for DNA-Damaging Anticancer Agents

This compound is the direct precursor to 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, the naphthoate intercalating moiety of neocarzinostatin [1]. Research groups synthesizing NCS chromophore analogues for DNA cleavage studies or antitumor antibiotic development use this naphthol as the essential building block, as both the C5-methyl and C7-methoxy groups are required for apoprotein binding affinity [2]. Without this specific substitution pattern, synthetic analogues fail to replicate the DNA intercalation properties of the natural product.

Development of H₂O₂-Activatable Photosensitizers for Tumor-Selective Photodynamic Therapy

The free C2-hydroxyl form of this compound functions as a protein-photodegrading warhead under long-wavelength UV light [1]. Researchers developing H₂O₂-responsive prodrugs (such as arylboronic ester-caged compound 8) require this exact compound as the active payload, because methylation or other modification of the C2-OH abolishes photodegradation activity entirely [1]. The selective photo-cytotoxicity against high-H₂O₂-expressing cancer cells demonstrated by Kitamura et al. (2020) establishes this compound as a validated starting point for tumor-selective photosensitizer design.

Biosynthetic Enzyme Studies and O-Methyltransferase Substrate Characterization

The biosynthetic enzyme NcsB1 (an O-methyltransferase) uses 2,7-dihydroxy-5-methyl-1-naphthoate as substrate and produces the 7-methoxy derivative present in the mature NCS chromophore [1]. The compound and its carboxylic acid derivative are used as authentic standards and co-crystallization ligands for structural characterization of NcsB1 and related enzymes in the enediyne biosynthetic pathway [1][2].

Structure-Activity Relationship Studies of Naphthol-Based Photochemical Protein Degraders

The quantitative SAR data showing that C2-OH methylation suppresses photodegradation, while C7-OCH₃ and C5-CH₃ are required for binding, makes this compound an essential control compound in any study comparing naphthol derivatives as protein photodegradation agents [1][2]. Procurement of the verified, batch-QC'd compound ensures that observed biological effects are attributable to the intended structure rather than impurities.

Application
Selection Property
Validation Focus
NCS chromophore analogue synthesis
Naphthoate precursor with required 2-OH, 7-OCH₃, 5-CH₃ pattern
Apoprotein binding and DNA intercalation assays
Activatable photosensitizer research
Free C2-OH photodegradation warhead
H₂O₂-triggered activation and cell-model photo-response
O-methyltransferase (NcsB1) characterization
Authentic standard for biosynthetic studies
Enzyme kinetics and co-crystallization
Naphthol photodegradation SAR studies
Verified structure with batch-specific QC
Structure-dependent photodegradation activity
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